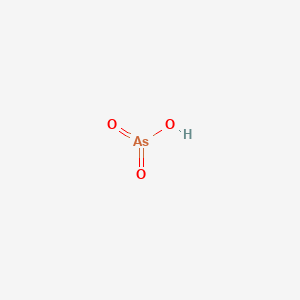![molecular formula C11H16N2O5S B241093 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one](/img/structure/B241093.png)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one, also known as DMSO, is a highly polar and water-soluble organic compound. DMSO is widely used in scientific research for its unique properties, including its ability to penetrate biological membranes and its ability to dissolve a wide range of organic and inorganic compounds.
Wirkmechanismus
The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is not fully understood. It is believed that 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one interacts with cellular membranes, altering their fluidity and permeability. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has also been shown to activate certain enzymes and inhibit others. Additionally, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has also been shown to have analgesic properties and to reduce pain in animal models. Additionally, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has been shown to have antioxidant properties and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has several advantages for lab experiments. It is a highly polar and water-soluble solvent, making it useful for dissolving a wide range of organic and inorganic compounds. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is also a cryoprotectant, making it useful for cell preservation. However, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has some limitations. It can be toxic to cells at high concentrations and can interfere with certain assays. Additionally, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has a distinct odor that can be unpleasant for researchers working with it.
Zukünftige Richtungen
For the use of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one in scientific research include the development of new formulations for drug delivery, the use of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one as a tool for studying cellular signaling pathways, and the potential of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one as a therapeutic agent for a variety of diseases.
Synthesemethoden
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one can be synthesized by reacting dimethyl sulfide with chlorosulfonyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through distillation or recrystallization. The purity of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one can be determined through various analytical techniques such as gas chromatography and infrared spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is widely used in scientific research for its ability to penetrate biological membranes and its ability to dissolve a wide range of organic and inorganic compounds. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is used as a solvent for a variety of compounds, including proteins, nucleic acids, and small molecules. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is also used as a cryoprotectant for cell preservation and as a co-solvent in drug development.
Eigenschaften
Produktname |
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one |
|---|---|
Molekularformel |
C11H16N2O5S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one |
InChI |
InChI=1S/C11H16N2O5S/c1-7-9(8(2)18-12-7)19(15,16)13-5-6-17-10(14)11(13,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
ZFAHQPUYBICBEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(=O)C2(C)C |
Kanonische SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(=O)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
